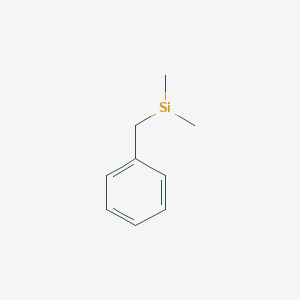

Benzyldimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155373. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDKWDVYZOKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883702 | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-70-5 | |

| Record name | Benzene, ((dimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(phenylmethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyldimethylsilane synthesis from benzyl chloride and dimethylsilane

An In-Depth Technical Guide to the Synthesis of Benzyldimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organosilicon compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a protecting group, a reducing agent, and a synthetic intermediate makes robust and scalable synthetic procedures essential for laboratory and industrial applications.[][3] This guide provides a comprehensive technical overview of the predominant and most reliable method for synthesizing this compound, originating from benzyl chloride. While a direct reaction between benzyl chloride and dimethylsilane presents significant mechanistic hurdles, the Grignard pathway offers a well-established and efficient alternative. This document details the underlying chemical principles, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations for this synthesis.

Introduction: The Significance of this compound

Organosilanes are pivotal building blocks in modern chemistry. The incorporation of a silicon moiety into organic molecules can enhance thermal stability, modify reactivity, and improve pharmacokinetic properties in drug candidates.[1] this compound (CAS 1631-70-5), a colorless to pale yellow liquid, is particularly valuable.[1][4] It serves as a key reagent for introducing the benzyldimethylsilyl (BDMS) group, which can function as a protecting group for alcohols and amines or participate in advanced cross-coupling reactions.[1][] Its applications in pharmaceutical development include the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄Si | [6] |

| Molecular Weight | 150.29 g/mol | [6] |

| Boiling Point | 69-71 °C at 15 mmHg | [4] |

| Density | 0.949 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.502 | [4] |

| Flash Point | 56 °C (132.8 °F) - closed cup |[4] |

Synthetic Strategy: From Benzyl Chloride to this compound

A direct nucleophilic substitution of benzyl chloride with dimethylsilane is not a conventional or efficient synthetic route. The Si-H bond in dimethylsilane is not sufficiently nucleophilic to displace the chloride ion effectively under standard conditions. The most field-proven and reliable method for this transformation involves a two-step process centered on a Grignard reaction, which utilizes the specified precursor, benzyl chloride.

This strategy involves:

-

Formation of a Grignard Reagent : Benzyl chloride is reacted with magnesium metal in an anhydrous ether solvent to form benzylmagnesium chloride.

-

Silylation : The highly nucleophilic Grignard reagent is then reacted with a suitable dimethylsilyl electrophile, such as dichlorodimethylsilane, to form the C-Si bond and yield the target product.[7]

This approach is advantageous due to its high efficiency, use of readily available starting materials, and scalability.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Grignard Pathway

The core of this synthesis is the formation of a carbon-silicon bond via nucleophilic attack.

-

Grignard Formation : Magnesium metal undergoes an oxidative insertion into the carbon-chlorine bond of benzyl chloride. This process generates the highly polarized organometallic compound, benzylmagnesium chloride, where the benzylic carbon atom is strongly nucleophilic.

-

Nucleophilic Attack : The electron-rich benzylic carbon of the Grignard reagent attacks the electrophilic silicon atom of dichlorodimethylsilane. This displaces one of the chloride ions in a classic nucleophilic substitution reaction, forming benzyl(chloro)dimethylsilane as an intermediate.

-

Reduction (In-situ) : Although not explicitly detailed in all literature, the remaining Si-Cl bond in the intermediate can be reduced to the desired Si-H bond of this compound during the workup or by other reaction components. A more direct route to this compound would involve using chlorodimethylsilane (H-Si(CH₃)₂Cl) as the electrophile, if available. However, starting with dichlorodimethylsilane is a common industrial practice.[7] For the purpose of this guide, we will focus on the well-documented pathway using dichlorodimethylsilane followed by an implicit reduction step or by assuming the use of chlorodimethylsilane.

Caption: Reaction mechanism for the Grignard-based synthesis pathway.

Experimental Protocol

This protocol is a synthesized representation based on established organometallic procedures.[8][9] Extreme caution is required. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Reagents and Equipment

-

Reagents : Benzyl chloride (≥99%), magnesium turnings, dichlorodimethylsilane (≥99%), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Equipment : Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, inert gas line (Ar/N₂), ice bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

-

Apparatus Setup : Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas. Equip a 1-L three-necked flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.

-

Grignard Reagent Preparation :

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve benzyl chloride (1.0 equivalent) in approximately 200 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~10%) of the benzyl chloride solution to the magnesium. Initiation may require gentle warming or the addition of an iodine crystal. An exothermic reaction indicates initiation.

-

Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the benzylmagnesium chloride reagent.

-

-

Silylation Reaction :

-

Cool the Grignard reagent solution in an ice bath to 0 °C.

-

Dissolve dichlorodimethylsilane (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. A white precipitate (MgCl₂) will form immediately.[8]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

-

Workup and Purification :

-

Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.[10]

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.[9]

-

Safety, Handling, and Waste Disposal

Trustworthiness in protocol design necessitates a robust safety framework. This synthesis involves hazardous materials that require strict adherence to safety protocols.

-

Benzyl Chloride : This compound is a lachrymator, corrosive, and a suspected carcinogen.[11][12] It causes severe skin burns and eye damage.[12][13] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[12]

-

Dimethylsilane & Chlorosilanes : Dimethylsilane is a flammable gas.[14] Dichlorodimethylsilane is a flammable liquid that reacts with moisture to produce HCl gas.[15] All silanes should be handled under an inert atmosphere, away from ignition sources.[4][14]

-

Grignard Reagents : These are highly reactive and pyrophoric upon exposure to air and react violently with water. Anhydrous conditions are not just for yield but are critical for safety.

-

Engineering Controls : The entire procedure must be conducted in a well-ventilated chemical fume hood.[11] An emergency eye wash and safety shower must be immediately accessible.[14]

-

Waste Disposal : Quench any unreacted Grignard reagent carefully with an appropriate solvent like isopropanol before aqueous disposal. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from benzyl chloride is most effectively and reliably achieved through a Grignard pathway. This method leverages classic organometallic principles to construct the target C-Si bond with high fidelity. By understanding the underlying mechanism, carefully controlling reaction parameters—particularly maintaining anhydrous conditions—and adhering to stringent safety protocols, researchers can successfully produce this valuable synthetic building block. While modern catalytic methods for C-Si bond formation are emerging, the Grignard route remains a cornerstone of practical organosilane synthesis in both academic and industrial settings.[16][17]

References

-

Gelest, Inc. (2015). DIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

-

Wang, Z., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. National Institutes of Health. Retrieved from [Link]

-

Allwood, D. M., Browne, D. L., & Ley, S. V. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylsilanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Rhodium-Catalyzed Dehydrogenative/Oxidative Olefination of N,N-Diethylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74205, Benzyl(dimethyl)silane. Retrieved from [Link]

-

Chemsrc. (2025). Benzyl(dimethyl)silane | CAS#:1631-70-5. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for Ni-catalyzed Suzuki-Miyaura coupling of benzyl electrophiles. Retrieved from [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). (Chloromethyl)dimethylphenylsilane. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.

-

Yamamoto, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. Retrieved from [Link]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

Artetxe, M., et al. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Retrieved from [Link]

-

Stork, G., & Sher, P. M. (n.d.). 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. CAS 1631-70-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 苄基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Benzyl(dimethyl)silane | C9H14Si | CID 74205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl(dimethyl)silane | CAS#:1631-70-5 | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. westliberty.edu [westliberty.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. gelest.com [gelest.com]

- 15. This compound | 1631-70-5 [amp.chemicalbook.com]

- 16. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzylsilane synthesis [organic-chemistry.org]

An In-Depth Technical Guide to Benzyldimethylsilane (CAS: 1631-70-5)

Introduction: Unveiling a Versatile Organosilicon Reagent

Benzyldimethylsilane (BDMS), identified by CAS number 1631-70-5, is an organosilicon compound of significant interest to the research and pharmaceutical development communities.[1] Structurally characterized by a benzyl group and two methyl groups attached to a silicon hydride moiety, this liquid reagent offers a unique combination of reactivity and stability.[1] Its core utility stems from the polarized silicon-hydrogen (Si-H) bond, which serves as a source of hydridic character, enabling its participation in a range of synthetic transformations. This guide provides an in-depth exploration of the properties, reactivity, and field-proven applications of this compound, designed to equip researchers with the technical knowledge required for its effective implementation in complex synthetic workflows. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in experimental design. This compound is a colorless to pale yellow liquid with moderate volatility and a characteristic hydrophobicity.[1]

Physical and Chemical Properties

The essential physicochemical data for this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1631-70-5 | [2] |

| Molecular Formula | C₉H₁₄Si | [2] |

| Molecular Weight | 150.29 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 69-71 °C @ 15 mmHg | [3] |

| Density | 0.949 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.502 | [4] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents; insoluble in water. | |

| Stability | Stable in sealed containers under a dry, inert atmosphere. | |

| Hydrolytic Sensitivity | Reacts with aqueous base. |

Molecular Structure

The structure of this compound features a central silicon atom bonded to two methyl groups, a benzylic methylene group, and a hydrogen atom. This arrangement is key to its chemical behavior.

Caption: Molecular structure of this compound.

Spectroscopic Profile (Predicted)

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale & Key Characteristics |

| ¹H NMR | Si-H | ~3.8 - 4.2 ppm (septet or multiplet) | The proton directly attached to silicon is significantly deshielded and will couple to the adjacent methyl protons.[3] |

| C₆H₅-CH₂-Si | ~2.1 - 2.3 ppm (singlet or doublet) | Benzylic protons adjacent to a silyl group. May show small coupling to the Si-H proton.[10] | |

| Si-(CH₃)₂ | ~0.0 - 0.2 ppm (doublet) | Protons of the methyl groups on silicon are highly shielded. They will couple to the Si-H proton.[10] | |

| C₆H₅ | ~7.0 - 7.4 ppm (multiplet) | Standard aromatic region for a monosubstituted benzene ring.[7] | |

| ¹³C NMR | C₆H₅ (aromatic) | ~125 - 140 ppm | Multiple signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring.[8][11] |

| C₆H₅-CH₂-Si | ~25 - 30 ppm | Benzylic carbon atom.[8] | |

| Si-(CH₃)₂ | ~ -5 to 0 ppm | Highly shielded methyl carbons attached to silicon.[11] | |

| IR | Si-H Stretch | 2100 - 2150 cm⁻¹ (Strong, Sharp) | This is the most characteristic and diagnostic peak for a hydrosilane. Its high intensity and location in a relatively clean region of the spectrum make it easy to identify.[9] |

| C-H (sp³) Stretch | 2850 - 3000 cm⁻¹ | From the methyl and methylene groups.[12] | |

| C-H (sp²) Stretch | 3000 - 3100 cm⁻¹ | From the aromatic ring.[12] | |

| C=C Aromatic Bend | 1450 - 1600 cm⁻¹ | In-ring vibrations of the phenyl group.[12] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 150 | The parent ion corresponding to the molecular weight. |

| Major Fragments | m/z 91 (C₇H₇⁺) m/z 135 ([M-CH₃]⁺) m/z 59 ([SiH(CH₃)₂]⁺) | The most prominent fragment is often the tropylium ion (m/z 91) from the cleavage of the benzyl-silicon bond. Loss of a methyl group is also a common fragmentation pathway for silyl compounds.[13][14] |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the chemistry of the silicon-hydrogen bond. This bond is relatively weak and polarized with a partial negative charge on the hydrogen (hydridic character), making it susceptible to a variety of transformations.

Caption: Core reactivity pathways of this compound.

-

Hydrosilylation: In the presence of transition metal catalysts (e.g., Iridium), the Si-H bond can add across alkenes and alkynes, forming new silicon-carbon bonds. This is a powerful method for functionalizing unsaturated systems.

-

Ionic Hydrogenation: Hydrosilanes are weak hydride donors and do not reduce carbonyls or imines directly.[15] However, upon activation with a strong protic or Lewis acid, the substrate (e.g., a ketone) is activated, and the silane can then deliver a hydride, effecting a reduction.[15]

-

Reaction with Heteroatoms: The Si-H bond can react with O-H, N-H, and other X-H bonds, often under catalytic conditions, to form Si-O and Si-N bonds. This reactivity is the basis for its use as a protecting group.[12]

Applications in Organic Synthesis

Protecting Group for Alcohols

One of the primary applications of this chemistry is the protection of hydroxyl groups. The corresponding silylating agent, Benzyldimethylsilyl chloride (BDMSCl) , reacts with alcohols to form benzyldimethylsilyl (BDMS) ethers. While this compound itself can be used, the chloride is more common for this direct transformation.

The BDMS group offers a unique stability profile. Sterically, it is less bulky than the widely used tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups, but the electronic influence of the benzyl group provides stability comparable to more hindered silyl ethers. Crucially, like other benzyl-containing groups, it is susceptible to cleavage via hydrogenolysis, offering an orthogonal deprotection strategy to the standard fluoride- or acid-based methods used for other silyl ethers.

Caption: Workflow for alcohol protection and deprotection.

Objective: To protect a primary alcohol using Benzyldimethylsilyl chloride (BDMSCl).

-

Preparation: To a solution of the primary alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add imidazole (2.2 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Silylating Agent: Add Benzyldimethylsilyl chloride (1.5 equiv.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Objective: To cleave a BDMS ether using a standard fluoride source.

-

Preparation: Dissolve the BDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

-

Addition of Fluoride: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol via flash column chromatography.

Hydride Donor in Reductive Processes

As a hydrosilane, this compound is an effective hydride donor for the reduction of various functional groups, but this process requires activation.[15] It is particularly useful in ionic hydrogenations, where a Brønsted or Lewis acid activates an electrophilic substrate (like a ketone, imine, or acetal) towards hydride attack from the weakly nucleophilic Si-H bond. This method is valued for its mild conditions and high chemoselectivity.

For instance, the reduction of a ketone to a secondary alcohol can be achieved using a silane in the presence of an acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid such as B(C₅F₅)₃. The reaction proceeds via protonation of the carbonyl oxygen, generating a highly electrophilic oxocarbenium ion, which is then irreversibly trapped by the hydride from this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial due to the reactivity and flammability of this compound. It is classified as a combustible liquid and can cause skin and eye irritation.[3]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquids | H226 / H227 | Flammable liquid and vapor / Combustible liquid | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Handling and Storage Protocols

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid all contact with eyes and skin and avoid breathing vapor or mist.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The container should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Incompatible materials include alkalis, metal salts, oxidizing agents, and precious metals. Store away from these substances.

-

-

First Aid & Spills:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Spills: Contain any spills with dikes or absorbents (e.g., vermiculite, sand) to prevent migration. Collect the absorbed material into an appropriate container for disposal as hazardous waste.

-

References

-

Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Silicon Hydride Reductions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

UR Scholarship Repository. (2024, May 3). The Effect of Solvent Identity and Hydride-Donor on the Reduction of CO2 into Useful Fuels. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzyl(dimethyl)silane | CAS#:1631-70-5. Retrieved from [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl(dimethyl)silane. Retrieved from [Link]

-

ResearchGate. (2021, December 10). Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications. Retrieved from [Link]

-

SciELO México. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Retrieved from [Link]

-

SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Retrieved from [Link]

-

ResearchGate. (2016, August 6). Establishing the Hydride Donor Abilities of Main Group Hydrides. Retrieved from [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl(dimethyl)silane | C9H14Si | CID 74205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(1631-70-5) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. gelest.com [gelest.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to Dimethyl(phenylmethyl)silane for Advanced Synthesis

Introduction: Unveiling a Versatile Hydrosilane in Modern Chemistry

Dimethyl(phenylmethyl)silane, more commonly known in laboratory settings as Benzyldimethylsilane (BDMS), is a versatile organosilicon compound that has emerged as a valuable tool for researchers, particularly in the fields of organic synthesis and drug development. With the CAS Registry Number 1631-70-5, this colorless to pale yellow liquid is distinguished by a silicon atom bonded to a benzyl group, two methyl groups, and a reactive hydride[1]. Its unique structure, combining the steric bulk of the benzyl group with the reactive Si-H bond, allows for a range of strategic applications, from the protection of sensitive functional groups to its use in hydrosilylation reactions. This guide provides an in-depth exploration of its physicochemical properties, synthesis, applications, and critical safety protocols, designed to equip scientists with the knowledge to effectively and safely integrate this reagent into their workflows.

Section 1: Core Physicochemical and Structural Characteristics

This compound's utility is grounded in its distinct physical and spectral properties. It is a liquid at room temperature and is soluble in common organic solvents, facilitating its use in a wide array of reaction conditions[1].

Physical Properties Summary

The key physical constants of this compound are summarized below, providing essential data for experimental design and process scale-up.

| Property | Value | Reference(s) |

| CAS Number | 1631-70-5 | [2][3] |

| Molecular Formula | C₆H₅CH₂SiH(CH₃)₂ | [1][2] |

| Molecular Weight | 150.29 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 69-71 °C @ 15 mmHg | [2][4] |

| Density | 0.949 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n²⁰/D) | 1.502 | [2][5] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [2] |

Structural and Spectral Data

The molecular structure of this compound is fundamental to its reactivity. The presence of the Si-H bond is a key feature, readily identified through spectroscopic methods.

Caption: Molecular structure of Dimethyl(phenylmethyl)silane.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the six protons of the two methyl groups, a singlet for the two benzylic protons, a multiplet for the five aromatic protons of the phenyl group, and a distinct signal for the silicon hydride (Si-H) proton[4][6].

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons, the benzylic carbon, and the carbons of the phenyl ring.

-

IR Spectroscopy: A prominent and sharp absorption band is typically observed in the region of 2100-2260 cm⁻¹, which is characteristic of the Si-H stretching vibration. This peak is a critical diagnostic tool for monitoring reactions involving the hydrosilane functionality.

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation patterns, which can be used for structural confirmation[3].

Section 2: Synthesis and Reactivity Profile

This compound is typically synthesized via a Grignard reaction. This common organometallic approach involves the reaction of a benzylmagnesium halide with dichlorodimethylsilane. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily displaces one of the chloride leaving groups on the silicon center.

Caption: General workflow for the synthesis of this compound.

The core reactivity of this compound is centered on the Si-H bond. This bond can be cleaved under various conditions, allowing the compound to act as a source of hydride, a radical species, or to participate in hydrosilylation reactions across double and triple bonds, typically catalyzed by transition metals.

Section 3: Key Applications in Research and Development

The unique properties of this compound make it a valuable reagent in several areas of chemical synthesis, enhancing stability, reactivity, and enabling selective transformations[1][4][7].

Hydroxyl and Amine Protection

One of the most significant applications of this compound is in the formation of the benzyldimethylsilyl (BDMS) ether or amine, a robust protecting group for alcohols and amines, respectively[1][8].

-

Mechanism of Choice: The BDMS group offers a distinct stability profile compared to other common silyl ethers like TMS (trimethylsilyl) or TBS (tert-butyldimethylsilyl). Its increased steric bulk and electronic properties provide greater stability towards a range of reaction conditions. However, its key advantage lies in its deprotection chemistry. While stable to many acidic and basic conditions that might cleave other silyl ethers, the BDMS group can be selectively cleaved using fluoride sources (e.g., TBAF) or through hydrogenolysis, which leaves other protecting groups intact. This "orthogonal" deprotection strategy is paramount in complex, multi-step syntheses[8][9].

-

Self-Validating Protocol (Protection): A typical protection protocol involves reacting the alcohol with benzyldimethylsilyl chloride (BDMSCl) in the presence of a base like imidazole in an aprotic solvent such as DMF[8]. The reaction's completion can be monitored by the disappearance of the alcohol starting material (via TLC or LC-MS) and the disappearance of the O-H stretch in the IR spectrum. The appearance of the protected product can be confirmed by NMR and mass spectrometry.

Hydrosilylation and Reduction Reactions

The reactive Si-H bond allows this compound to serve as a mild and selective reducing agent. In the presence of a Lewis acid or a transition metal catalyst, it can reduce various functional groups. Furthermore, it is a key reagent in hydrosilylation reactions, where the Si-H bond adds across an alkene or alkyne, forming a new carbon-silicon bond—a foundational reaction in organosilicon chemistry.

Section 4: Hazard Analysis and Safety Protocols

A thorough understanding of the hazards associated with this compound is critical for its safe handling. It is classified as a flammable liquid and can cause significant irritation to the skin, eyes, and respiratory system[2][10][11].

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ! |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! |

Caption: GHS Hazard pictograms and statements for this compound.

Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors[13]. Use explosion-proof electrical and ventilating equipment[10]. Eyewash stations and safety showers must be readily accessible[10].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[13].

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a flame-retardant lab coat to prevent skin contact[13].

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an appropriate organic vapor cartridge[2].

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents[10][13]. Ground and bond containers and receiving equipment to prevent static discharge[14].

Section 5: Emergency and Experimental Protocols

Emergency First Aid Procedures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[10].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[10].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Experimental Protocol: Alcohol Protection using BDMS

This protocol details the procedure for protecting a primary alcohol using this compound.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.1 M).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add Benzyldimethylsilyl chloride (BDMSCl, 1.5 equiv.) dropwise to the stirred solution. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure BDMS-protected alcohol.

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Verify the absence of the O-H stretch and the presence of characteristic silyl peaks in the IR spectrum.

Conclusion

Dimethyl(phenylmethyl)silane is a powerful and strategic reagent for the modern synthetic chemist. Its utility as a precursor to the robust BDMS protecting group, combined with its applications in hydrosilylation and reduction chemistry, makes it an indispensable tool. However, its reactivity is matched by its hazards. A comprehensive understanding of its physical properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its successful and safe implementation in the laboratory.

References

-

Chemsrc. (2025-08-22). Benzyl(dimethyl)silane | CAS#:1631-70-5. Retrieved from [Link]

-

chemical-label.com. (n.d.). chemical label this compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl(dimethyl)silane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

- 1. CAS 1631-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 99 1631-70-5 [sigmaaldrich.com]

- 3. Benzyl(dimethyl)silane | C9H14Si | CID 74205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Benzyl(dimethyl)silane | CAS#:1631-70-5 | Chemsrc [chemsrc.com]

- 6. This compound(1631-70-5) 1H NMR spectrum [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemical-label.com [chemical-label.com]

- 12. This compound | 1631-70-5 [amp.chemicalbook.com]

- 13. keyorganics.net [keyorganics.net]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to Benzyldimethylsilane: Chemical Compatibility and Reactivity

This guide provides an in-depth exploration of the chemical properties, compatibility, and reactivity of benzyldimethylsilane (BnDMSiH). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure safe and effective utilization of this versatile organosilicon compound.

Introduction to this compound

This compound, with the chemical formula C₆H₅CH₂SiH(CH₃)₂, is an organosilicon compound featuring a benzyl group and two methyl groups attached to a silicon atom.[1] It is a colorless to pale yellow liquid with a moderate volatility and low viscosity.[1] This reagent has found significant utility in organic synthesis, primarily as a protecting group for alcohols and amines, a reducing agent, and a reactant in hydrosilylation reactions.[1][2][3] Its unique reactivity profile, stemming from the Si-H bond and the influence of the benzyl group, makes it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 1631-70-5 | [5] |

| Molecular Formula | C₉H₁₄Si | [5] |

| Molecular Weight | 150.29 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 69-71 °C at 15 mmHg | [5] |

| Density | 0.949 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.502 | [5] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [5] |

Chemical Compatibility

Understanding the compatibility of this compound with common laboratory materials and reagents is paramount for safe handling and successful reactions. This compound is generally soluble in organic solvents.[1] However, its reactivity with certain classes of compounds necessitates careful consideration.

| Material/Reagent Class | Compatibility | Explanation and Citation |

| Acids | Incompatible | Reacts with acids.[6] Strong acids can promote cleavage of the Si-C bond or other reactions. |

| Strong Oxidizing Agents | Incompatible | Can react vigorously with strong oxidizing agents.[6] The Si-H bond is susceptible to oxidation. |

| Bases | Incompatible | Reacts with aqueous bases.[7] Strong bases can catalyze the hydrolysis of the Si-H bond. |

| Water/Moisture | Use with Caution | Exposure to moisture should be avoided as it can lead to hydrolysis of the Si-H bond.[8] It is recommended to handle under a dry, inert atmosphere.[9] |

| Alcohols | Reactive | Reacts with alcohols, particularly in the presence of a catalyst, to form silyl ethers. This is the basis for its use as a protecting group.[1][2] |

| Common Organic Solvents (e.g., THF, Diethyl Ether, Toluene) | Compatible | Generally soluble in and compatible with common aprotic organic solvents.[1] |

| Plastics and Elastomers | Testing Recommended | Compatibility with various plastics and elastomers should be verified, as organic solvents can cause swelling or degradation of certain materials.[10][11] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the silicon-hydride (Si-H) bond and the benzylic position. This section delves into its primary applications in organic synthesis.

Protecting Group for Alcohols and Amines

A key application of this compound is in the protection of hydroxyl and amino functional groups.[1][2] The reaction of an alcohol with this compound, typically catalyzed by a transition metal complex, affords a benzyldimethylsilyl (BnDMSi) ether. This silyl ether is significantly more stable than a trimethylsilyl (TMS) ether under various conditions, yet can be cleaved when desired.[12]

The increased stability is attributed to the steric bulk of the benzyl group.[13] Deprotection can be achieved under specific conditions, such as with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF), which exhibit a high affinity for silicon.[12][14]

Experimental Protocol: Protection of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 equiv) in an anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv).

-

Add a catalytic amount of a suitable catalyst (e.g., a rhodium or iridium complex).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a few drops of water.

-

Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting silyl ether by column chromatography on silica gel.

Caption: Protection of an alcohol using this compound and subsequent deprotection.

Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[15] This reaction is a powerful method for the formation of carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds.[16] this compound is an effective reagent in these transformations, which are typically catalyzed by transition metals, most notably platinum complexes.[15][17] The reaction with alkenes generally proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of a terminal alkene.[15]

Experimental Protocol: Hydrosilylation of a Terminal Alkene

-

In a flame-dried flask under an inert atmosphere, dissolve the terminal alkene (1.0 equiv) in anhydrous toluene.

-

Add this compound (1.1 equiv) to the solution.

-

Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by GC or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can often be purified by distillation under reduced pressure or by column chromatography.

Caption: Platinum-catalyzed hydrosilylation of a terminal alkene with this compound.

Reduction of Functional Groups

The hydridic nature of the hydrogen atom in the Si-H bond allows this compound to act as a reducing agent.[3] It offers a degree of selectivity, capable of reducing certain functional groups while tolerating others.[3] For instance, it can be used in the reduction of aldehydes and ketones to the corresponding alcohols.[18] The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Benzylic Oxidation

The benzylic C-H bonds in this compound are activated towards oxidation.[19][20] Strong oxidizing agents, such as potassium permanganate, can oxidize the benzyl group.[21] This reactivity is an important consideration when planning synthetic routes involving this compound, as harsh oxidative conditions can lead to undesired side reactions at the benzyl moiety.[21]

Stability and Storage

This compound is stable under normal conditions.[6] However, it is sensitive to moisture and should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[9][22] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][22]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[22] It can cause skin and serious eye irritation.[5][22] Inhalation may cause respiratory irritation.[5] It is crucial to use this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[22]

Conclusion

This compound is a multifaceted reagent with significant applications in modern organic synthesis. Its utility as a robust protecting group, a versatile component in hydrosilylation reactions, and a selective reducing agent makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its chemical compatibility, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective implementation in the laboratory.

References

-

Chemsrc. (2025, August 22). Benzyl(dimethyl)silane. Retrieved from [Link]

-

Scheidt, K. A., & Hanson, P. R. (2009). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PMC. Retrieved from [Link]

-

Gelest, Inc. (2015, January 6). DIMETHYLSILANE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl(dimethyl)silane. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]

-

Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 19934-19953. Retrieved from [Link]

-

Gelest. (n.d.). Organosilane Reducing Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]

-

University of Regensburg. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Retrieved from [Link]

-

Biswas, T. (2022, February 4). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

-

LibreTexts Chemistry. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

Sources

- 1. CAS 1631-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organosilane Reducing Agents - Gelest [technical.gelest.com]

- 5. This compound 99 1631-70-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 1631-70-5 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

- 10. dwk.com [dwk.com]

- 11. walchem.com [walchem.com]

- 12. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Silanes [organic-chemistry.org]

- 19. Khan Academy [khanacademy.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Spectral Analysis of Benzyldimethylsilane

Introduction: Deciphering the Molecular Signature of Benzyldimethylsilane

This compound (C9H14Si) is an organosilicon compound of significant interest in organic synthesis, serving as a versatile reagent and intermediate.[1] Its reactivity and utility are intrinsically linked to its molecular structure. A comprehensive understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of practical application and experimental insight. The molecular weight of this compound is 150.29 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The key to interpreting this spectrum lies in understanding the influence of the silicon atom on the chemical shifts of adjacent protons.

-

Dimethylsilyl Protons (-Si(CH₃)₂): These six protons are chemically equivalent and should appear as a sharp singlet. The electron-donating nature of the silicon atom will shield these protons, causing them to resonate at a very upfield position, typically in the range of δ 0.0-0.3 ppm.

-

Silyl Hydride Proton (-SiH): The proton directly attached to the silicon is expected to appear as a septet due to coupling with the six methyl protons. Its chemical shift is influenced by the electronegativity of the surrounding groups and is anticipated to be in the range of δ 3.5-4.5 ppm.

-

Benzyl Protons (-CH₂-Ph): These two protons are adjacent to the silicon atom and will appear as a singlet, as there are no neighboring protons to couple with. Their chemical shift will be downfield compared to the silyl methyls, likely in the δ 2.0-2.5 ppm region.

-

Aromatic Protons (-C₆H₅): The five protons on the phenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 6H | Si-(CH ₃)₂ |

| ~2.2 | Singlet | 2H | CH ₂-Ph |

| ~4.0 | Septet | 1H | Si-H |

| ~7.2-7.4 | Multiplet | 5H | Aromatic C-H |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms in the molecule.

-

Silyl Methyl Carbons (-Si(CH₃)₂): Similar to the protons, these carbons are shielded by the silicon and will appear at a very upfield chemical shift, typically below δ 0 ppm.

-

Benzyl Methylene Carbon (-CH₂-Ph): This carbon will be found further downfield, likely in the range of δ 20-30 ppm.

-

Aromatic Carbons (-C₆H₅): The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). Due to the symmetry of the phenyl group, four distinct signals are expected: one for the ipso-carbon (attached to the CH₂ group), one for the para-carbon, and two for the ortho- and meta-carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| < 0 | Si-(C H₃)₂ |

| ~25 | C H₂-Ph |

| ~125-140 | Aromatic C |

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound will be dominated by vibrations associated with the Si-H, C-H, and aromatic C=C bonds.

-

Si-H Stretch: A strong, sharp absorption band in the region of 2280-2080 cm⁻¹ is a definitive indicator of the Si-H bond.[3] The exact position is sensitive to the electronegativity of the other substituents on the silicon atom.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bends: The phenyl group will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the ring.

-

Si-CH₃ Vibrations: Look for a characteristic absorption around 1250 cm⁻¹ corresponding to the symmetric deformation of the Si-CH₃ groups.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type |

| ~2100 | Si-H stretch |

| > 3000 | Aromatic C-H stretch |

| < 3000 | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Aromatic C=C stretch |

| ~1250 | Si-CH₃ symmetric bend |

Experimental Protocol: Acquiring a Neat IR Spectrum

-

Sample Preparation: As this compound is a liquid, the simplest method is to acquire a neat spectrum.

-

ATR-FTIR: Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. For this compound, electron ionization (EI) is a common technique.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 150.[2] The fragmentation pattern is highly informative and is dictated by the stability of the resulting carbocations and radical species.

A prominent fragmentation pathway involves the benzylic cleavage, leading to the formation of the tropylium ion (m/z 91) or the dimethylsilyl cation (m/z 59). The base peak in the 70 eV spectrum is observed at m/z 59, corresponding to the [SiH(CH₃)₂]⁺ fragment.[2]

Table 4: Mass Spectrometry Data for this compound (EI, 70 eV)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 150 | 232 | [M]⁺ |

| 135 | 232 | [M - CH₃]⁺ |

| 59 | 999 | [SiH(CH₃)₂]⁺ |

Data sourced from PubChem.[2]

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV for EI) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Diagram 1: Proposed Fragmentation of this compound in EI-MS

Sources

The Solubility of Benzyldimethylsilane in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzyldimethylsilane (C₉H₁₄Si) is a versatile organosilicon compound increasingly utilized in organic synthesis, particularly as a protecting group and a reagent for introducing the silicon moiety into organic molecules.[1] Its efficacy in these applications is fundamentally linked to its solubility characteristics in various reaction media. This in-depth technical guide provides a thorough examination of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes theoretical principles, physicochemical properties, and qualitative observations to provide a robust predictive framework for its behavior. Furthermore, a detailed, self-validating experimental protocol for determining precise solubility is provided to empower researchers in their specific applications.

Introduction: The Role of this compound in Modern Synthesis

This compound has emerged as a valuable tool for chemists in both industrial and academic settings. Its unique combination of a benzyl group and a dimethylsilyl moiety confers specific reactivity and stability, making it a reagent of choice in diverse applications, from the synthesis of complex natural products to the development of novel pharmaceuticals.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The molecule's structure, characterized by a nonpolar benzyl group and two methyl groups attached to a silicon-hydrogen bond, dictates its interactions with solvent molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄Si | [3] |

| Molecular Weight | 150.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.949 g/mL at 25 °C | [4] |

| Boiling Point | 69-71 °C at 15 mmHg | [3] |

| Flash Point | 56 °C (133 °F) | [3] |

| Refractive Index (n20/D) | 1.502 | [4] |

| Water Solubility | Insoluble | [3] |

The predominantly nonpolar character of this compound, owing to the benzyl and methyl groups, is the primary determinant of its solubility behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a nonpolar molecule, and therefore, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water.

The key intermolecular forces at play are:

-

Van der Waals forces: These are the primary forces of attraction between this compound molecules and nonpolar solvent molecules.

-

Dipole-dipole interactions: While the Si-H bond has some polarity, the overall molecule is dominated by its nonpolar components. Therefore, strong dipole-dipole interactions with polar solvents are not favored.

-

Hydrogen bonding: this compound is not a hydrogen bond donor and a very weak acceptor. Consequently, it will not be readily soluble in protic solvents like water or alcohols where hydrogen bonding is the dominant intermolecular force.

The logical relationship for predicting solubility is visualized in the following diagram:

Caption: Predictive solubility of this compound based on polarity.

Qualitative and Predicted Solubility in Common Organic Solvents

While precise quantitative data is limited, we can predict the solubility of this compound in a range of common organic solvents based on their polarities and the "like dissolves like" principle. This compound is generally described as being soluble in organic solvents.[1][5]

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |

| Hexane | Nonpolar Aliphatic | Miscible | Similar nonpolar nature, dominated by van der Waals forces. |

| Toluene | Nonpolar Aromatic | Miscible | Similar nonpolar aromatic character promotes favorable interactions. |

| Diethyl Ether | Slightly Polar Ethereal | Miscible | The nonpolar alkyl groups of the ether interact favorably with this compound. |

| Tetrahydrofuran (THF) | Polar Ethereal | Soluble | Expected to be a good solvent due to its ability to solvate a range of compounds. |

| Dichloromethane (DCM) | Polar Halogenated | Soluble | A versatile solvent capable of dissolving many nonpolar and moderately polar compounds. |

| Chloroform | Polar Halogenated | Soluble | Similar to dichloromethane, it is a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Moderately Polar Ester | Soluble | The ester group provides some polarity, but the overall molecule can solvate nonpolar compounds. |

| Acetone | Polar Ketone | Likely Soluble | May be soluble, but the high polarity of acetone could lead to lower miscibility compared to nonpolar solvents. |

| Methanol | Polar Protic | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of methanol would be disrupted by the nonpolar this compound. |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | Similar to methanol, the hydrogen bonding of ethanol makes it a poor solvent for nonpolar compounds. |

| Water | Highly Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding of water make it an unsuitable solvent for the nonpolar this compound.[3] |

Experimental Protocol for Determining the Solubility of this compound

For applications requiring precise solubility values, direct experimental determination is necessary. The following protocol provides a reliable method for quantifying the solubility of this compound, a liquid, in a given organic solvent.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

To a series of vials, add a known volume of the selected organic solvent (e.g., 2 mL).

-

Add an excess of this compound to each vial. An excess is present when a separate, undissolved phase of this compound is visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or block set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Phase Separation:

-

Turn off the stirring and allow the vials to remain undisturbed at the constant temperature for several hours (e.g., 12-24 hours) to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the solvent saturated with this compound) using a pipette. Be cautious not to disturb the undissolved this compound phase.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., GC-FID).

-

Analyze the diluted sample using a pre-calibrated GC-FID method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (C × V_flask × 100) / V_aliquot Where:

-

C is the concentration of this compound in the diluted sample (g/mL) determined from the calibration curve.

-

V_flask is the volume of the volumetric flask (mL).

-

V_aliquot is the volume of the supernatant taken for dilution (mL).

-

-

Factors Influencing Solubility

-

Temperature: The solubility of most liquids in organic solvents increases with temperature. For endothermic dissolution processes, increasing the temperature will favor solubility.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Applications in Research and Drug Development

A thorough understanding of this compound's solubility is critical for its practical application:

-

Reaction Medium Selection: Choosing a solvent in which this compound and other reactants are highly soluble can increase reaction rates and yields.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. For example, a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures is ideal for recrystallization.

-

Formulation: In the context of drug development, understanding the solubility of silicon-containing intermediates is crucial for their processing and formulation.

Safety Considerations

This compound is a flammable liquid and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a nonpolar organosilicon compound that exhibits high solubility in nonpolar organic solvents and is insoluble in water. This guide has provided a comprehensive overview of its solubility based on theoretical principles and its physicochemical properties. For applications requiring precise solubility data, a detailed and reliable experimental protocol has been presented. By understanding and, when necessary, quantifying the solubility of this compound, researchers can better optimize its use in a wide range of synthetic applications, contributing to advancements in chemistry and drug discovery.

References

-

Polymer Synergies. (n.d.). A Technical Review of Organosilanes and Adhesion. Retrieved from [Link]

-

DTIC. (n.d.). Organosilane Polymers. Retrieved from [Link]

-

GESAMP. (n.d.). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemsrc. (2025). Benzyl(dimethyl)silane. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-